
2-(Hydroxyimino)-1-mesitylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)-1-mesitylbutan-1-one is an organic compound that features a hydroxyimino functional group attached to a mesityl-substituted butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-1-mesitylbutan-1-one typically involves the reaction of mesityl-substituted butanone with hydroxylamine hydrochloride under acidic or basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-1-mesitylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxyimino)-1-mesitylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-1-mesitylbutan-1-one involves its interaction with molecular targets through its hydroxyimino group. This functional group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to interact with enzymes and other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxyimino)acetate: Similar in structure but with different substituents.
2-(Hydroxyimino)aldehydes: Share the hydroxyimino functional group but differ in the carbonyl-containing moiety.
Uniqueness
2-(Hydroxyimino)-1-mesitylbutan-1-one is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one |
InChI |
InChI=1S/C13H17NO2/c1-5-11(14-16)13(15)12-9(3)6-8(2)7-10(12)4/h6-7,16H,5H2,1-4H3/b14-11+ |
InChI Key |
RWPQJCLUZYJQIG-SDNWHVSQSA-N |
Isomeric SMILES |
CC/C(=N\O)/C(=O)C1=C(C=C(C=C1C)C)C |
Canonical SMILES |
CCC(=NO)C(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate](/img/structure/B13004744.png)
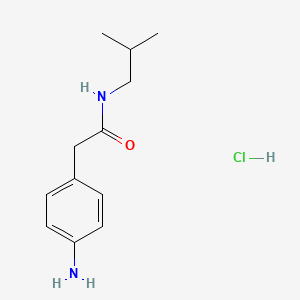
![Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)


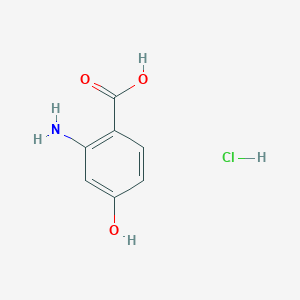

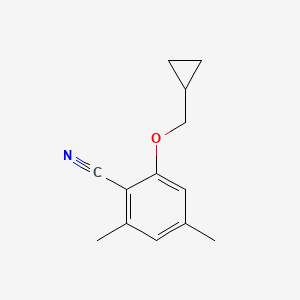
![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)
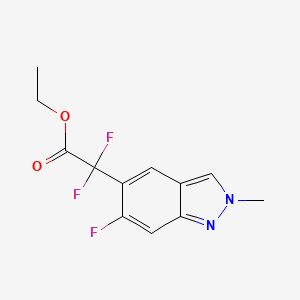
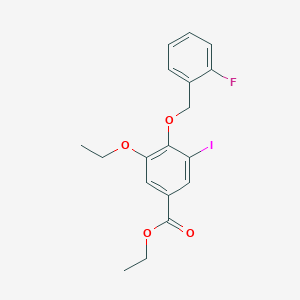
![Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine](/img/structure/B13004804.png)

